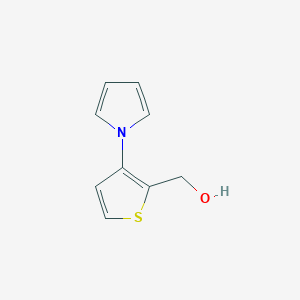

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Description

Contextualization of Heterocyclic Systems with Fused or Directly Linked Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are of immense importance in chemistry. More than half of the approximately 20 million chemical compounds identified are heterocyclic. These compounds are integral to biochemical processes, with the side groups of DNA and RNA being based on aromatic heterocycles.

Systems containing both nitrogen and sulfur are a significant class of heterocycles. The presence of these heteroatoms leads to considerable changes in the cyclic molecule's structure due to the availability of unshared electron pairs and the difference in electronegativity between the heteroatoms and carbon. nih.gov This results in physicochemical properties and reactivity that are quite distinct from their carbocyclic counterparts. These unique properties make them valuable in various industries, including pharmaceuticals, agrochemicals, and materials science, where they are used in the development of dyes, paints, and molecular conductors. pharmatutor.org

The arrangement of these heterocycles can be either fused, where two rings share a bond, or directly linked by a single bond. Both arrangements lead to unique chemical properties and potential applications. Fused systems, such as thieno[3,2-b]pyrroles, have been investigated for their interesting electronic properties and potential as anti-inflammatory agents. nih.govnih.gov Directly linked systems, on the other hand, offer greater conformational flexibility, which can be crucial for their interaction with biological targets or for the fine-tuning of electronic properties in materials.

Rationale for Investigating the Unique Architecture of 3-(Pyrrol-1-Yl)Thiophene-2-Methanol

The compound this compound presents a unique and compelling molecular architecture for several reasons. It features a five-membered aromatic pyrrole (B145914) ring directly linked to a five-membered aromatic thiophene (B33073) ring. This direct linkage between the nitrogen of the pyrrole and a carbon of the thiophene creates a specific electronic environment and spatial arrangement that is distinct from fused systems.

Furthermore, the presence of a methanol (B129727) group at the 2-position of the thiophene ring provides a reactive site for further chemical modifications. This hydroxyl group can be a handle for introducing other functional groups or for polymerization, making this compound a potentially valuable building block in organic synthesis. The investigation of this specific compound allows for a deeper understanding of how the interplay between the electron-rich pyrrole and thiophene rings, along with the appended functional group, influences its chemical reactivity, physical properties, and potential for application in various fields of chemistry.

Overview of Prior Academic Research on Related Pyrrolyl-Thiophene Derivatives and Their Chemical Behavior (General Context)

While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists on the broader class of pyrrolyl-thiophene derivatives. These studies provide a valuable context for understanding the potential properties and reactivity of the title compound.

Research has shown that derivatives of pyrrole, furan, and thiophene exhibit a wide range of pharmacological activities, including antihypertensive, antineoplastic, anti-inflammatory, antibacterial, and analgesic properties. pharmatutor.org Specifically, thiophene-containing heterocyclic compounds are known for their broad spectrum of biological functions, such as antimicrobial, antiviral, and anticancer activities. orientjchem.orgresearchgate.net

In the realm of materials science, polymers derived from pyrrole and thiophene have been extensively studied. researchgate.net For instance, the electropolymerization of thiophene derivatives can lead to the formation of conducting polymers with potential applications in electronic devices. researchgate.net Fused thiophene-pyrrole systems have also been synthesized and characterized for their interesting optical and electrochemical properties, highlighting their potential use in organic electronics. nih.govrsc.org The study of these related compounds suggests that the combination of pyrrole and thiophene rings within a single molecule can lead to novel materials and biologically active compounds.

Scope and Objectives of Focused Academic Inquiry Pertaining to the Chemical Compound

A focused academic inquiry into this compound would be a valuable contribution to the field of heterocyclic chemistry. The primary objectives of such an investigation would be to:

Develop and optimize a synthetic route to produce this compound with high yield and purity.

Conduct a comprehensive characterization of the compound's structure and properties. This would involve the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its molecular structure.

Investigate the chemical reactivity of the compound, particularly focusing on reactions involving the hydroxyl group and the aromatic rings. This could include esterification, etherification, and electrophilic substitution reactions.

Explore the potential applications of this compound as a building block in the synthesis of more complex molecules, such as ligands for catalysis, or as a monomer for the preparation of novel polymers with interesting electronic or optical properties.

Perform preliminary screening for biological activity, guided by the known activities of related pyrrolyl-thiophene derivatives.

By systematically addressing these objectives, a focused study would provide a thorough understanding of the fundamental chemistry of this compound and lay the groundwork for its potential utilization in various scientific and technological applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | clearsynth.com |

| Molecular Weight | 179.24 g/mol | clearsynth.com |

| CAS Number | 107073-27-8 | clearsynth.com |

| Appearance | Not specified | |

| Boiling Point | 344.1°C at 760 mmHg (Predicted) | |

| Storage Temperature | 2-8°C |

Note: Some physical properties are predicted and have not been experimentally verified in available literature.

Table 2: Overview of Research on Related Pyrrolyl-Thiophene Derivatives

| Derivative Class | Research Focus | Potential Applications | Key Findings |

| Fused Thieno[3,2-b]pyrroles | Synthesis, Electronic Properties, Biological Activity | Organic Electronics, Anti-inflammatory Agents | Exhibits interesting optical and electrochemical properties. Some derivatives show potential as anti-inflammatory agents. nih.govnih.gov |

| Substituted Thiophenes | Biological Activity | Antimicrobial, Antiviral, Anticancer | A broad spectrum of biological activities has been reported for various substituted thiophenes. orientjchem.orgresearchgate.net |

| Substituted Pyrroles | Biological Activity, Synthesis | Pharmaceuticals, Agrochemicals | Pyrrole derivatives are key components in many biologically active compounds and natural products. pharmatutor.org |

| Pyrrole/Thiophene Polymers | Electropolymerization, Material Properties | Conducting Polymers, Sensors | Can be electro-polymerized to form materials with useful electronic properties. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-pyrrol-1-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSUHWYHSLZKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321645 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107073-27-8 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Pyrrol 1 Yl Thiophene 2 Methanol

Retrosynthetic Analysis and Precursor Design for the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.com This process helps to identify key bond disconnections and plan a logical forward synthesis.

For 3-(pyrrol-1-yl)thiophene-2-methanol, two primary disconnections are most logical:

C-N Bond Disconnection: The bond between the thiophene (B33073) C3 and the pyrrole (B145914) nitrogen is a prime candidate for disconnection. This approach suggests an inter-heterocyclic coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, between a functionalized thiophene and pyrrole. This leads to precursors such as a 3-halothiophene derivative and pyrrole.

C-C Bond Disconnection: The bond connecting the hydroxymethyl group (-CH₂OH) to the C2 position of the thiophene ring can be disconnected. This suggests the introduction of this group via the reduction of a corresponding aldehyde (formyl group) or carboxylic acid.

Combining these disconnections, a plausible retrosynthetic pathway is outlined. The final methanol (B129727) functionality can be obtained from the reduction of a thiophene-2-carbaldehyde (B41791) intermediate. This aldehyde, in turn, can be synthesized via the coupling of a suitably functionalized thiophene and pyrrole. Therefore, a key intermediate is 3-(pyrrol-1-yl)thiophene-2-carbaldehyde. Disconnecting the C-N bond of this intermediate leads back to pyrrole and 3-bromo-thiophene-2-carbaldehyde. The latter can be derived from 3-bromothiophene (B43185), a common starting material.

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role |

|---|---|---|

| 3-Bromothiophene |  |

Starting Material |

| Pyrrole |  |

Precursor |

| 3-Bromothiophene-2-carbaldehyde | Key Intermediate | |

| 3-(Pyrrol-1-yl)thiophene-2-carbaldehyde |  |

Penultimate Intermediate |

Multi-step Synthetic Pathways and Optimization Protocols

The synthesis begins with the appropriate functionalization of a thiophene starting material. Thiophenes can undergo electrophilic substitution, but controlling regioselectivity can be challenging. A more robust strategy involves directed ortho-metalation or halogen-metal exchange reactions on pre-functionalized thiophenes.

A key starting material, 3-bromothiophene, allows for regioselective functionalization. To introduce the required formyl group at the C2 position, a common method is via lithium-halogen exchange followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF). This reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions. mdpi.com For instance, treating 3-bromothiophene with a strong base like n-butyllithium (n-BuLi) generates 3-bromo-2-lithiothiophene, which can then be formylated to produce 3-bromothiophene-2-carbaldehyde. This intermediate is pivotal as it contains the necessary handles for both the subsequent coupling reaction (the bromine atom) and the final methanol group (the aldehyde).

With the functionalized thiophene in hand, the next critical step is the formation of the C-N bond to link the pyrrole ring. While building the pyrrole ring directly onto the thiophene (annulation) is possible, a more convergent and widely used approach is the direct coupling of the two pre-formed heterocycles.

Inter-heterocyclic coupling provides a powerful method for constructing the desired 3-(pyrrol-1-yl)thiophene core. The Suzuki-Miyaura reaction is one such method that can be adapted for C-N bond formation, though it is more commonly used for C-C bonds. nih.gov A more direct and highly effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is exceptionally efficient for forming C-N bonds between aryl halides and amines, including nitrogen heterocycles like pyrrole. The reaction would involve coupling 3-bromothiophene-2-carbaldehyde with pyrrole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The final step in the proposed synthetic sequence is the regioselective introduction, or more accurately, the unmasking of the methanol group. The retrosynthetic strategy deliberately carried the functionality as a more stable and less reactive aldehyde group throughout the sensitive cross-coupling step.

The reduction of the aldehyde in 3-(pyrrol-1-yl)thiophene-2-carbaldehyde to the primary alcohol, this compound, is a standard and high-yielding transformation. This can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is highly selective for aldehydes and ketones, and will not affect the aromaticity of the heterocyclic rings. The progress of the reaction can be easily monitored by techniques like thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

Catalytic Transformations Utilized in the Synthesis of the Compound

Catalysis, particularly using transition metals, is indispensable in modern organic synthesis for its efficiency and selectivity in forming complex bonds.

The key bond-forming step—linking the thiophene and pyrrole rings—relies heavily on transition metal catalysis. rsc.org The Buchwald-Hartwig amination stands out as the premier method for this transformation. This reaction has seen extensive development, with a wide array of catalysts and ligands available to optimize the coupling of various substrates. rsc.org

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide (3-bromothiophene-2-carbaldehyde), followed by coordination of the pyrrolide anion (formed by the deprotonation of pyrrole by the base). The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are often employed to achieve high catalytic turnover and yields.

Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 80-110 |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 |

This table presents common combinations; specific conditions must be optimized for the exact substrates.

By leveraging these well-established catalytic methods, the synthesis of this compound can be approached in a strategic, regioselective, and efficient manner.

Chemo-, Regio-, and Stereoselective Synthetic Routes

The synthesis of this compound necessitates careful control over chemoselectivity, regioselectivity, and, where applicable, stereoselectivity. A primary challenge lies in the regioselective introduction of the pyrrole ring at the C-3 position of the thiophene core, while ensuring the integrity of the methanol functionality at the C-2 position.

One plausible regioselective strategy involves a multi-step sequence starting from a pre-functionalized thiophene. For instance, a synthesis could commence with 3-aminothiophene-2-carboxylic acid. The amino group at the C-3 position provides the site for the construction of the pyrrole ring, often through a Paal-Knorr synthesis with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran. This approach ensures the pyrrole ring is formed at the desired position. Subsequently, the carboxylic acid at the C-2 position can be selectively reduced to the corresponding methanol. This reduction must be chemoselective to avoid affecting the pyrrole ring.

Another regioselective approach could involve the coupling of a 3-halothiophene derivative with pyrrole. However, controlling the regioselectivity of such coupling reactions can be challenging. The use of specific catalysts and reaction conditions is crucial to favor the formation of the 3-substituted product over other isomers.

In the context of stereoselectivity, if the synthetic pathway involves the creation of a chiral center, for example, through the reduction of a ketone precursor to the secondary alcohol, stereoselective methods would be applicable. Asymmetric hydrogenation using chiral catalysts could be employed to obtain a specific enantiomer of the final product. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Design for the Compound

The principles of green chemistry are increasingly integral to the design of synthetic routes. For the synthesis of this compound, several green chemistry aspects can be considered to minimize environmental impact and enhance sustainability.

Exploration of Environmentally Benign Solvent Systems and Solvent-Free Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives is a key aspect of sustainable design. For the synthesis of this compound, the use of water, supercritical fluids, or ionic liquids as reaction media could be investigated. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted organic synthesis (MAOS) in aqueous media or under solvent-free conditions can significantly reduce reaction times and energy consumption. researchgate.net For instance, the Paal-Knorr synthesis of the pyrrole ring could potentially be carried out under these greener conditions.

Atom Economy and Overall Reaction Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation.

To assess the atom economy of a potential synthesis for this compound, let's consider a hypothetical Paal-Knorr reaction between 3-aminothiophene-2-carboxylic acid and 2,5-dimethoxytetrahydrofuran, followed by reduction.

Hypothetical Reaction Scheme:

Paal-Knorr Pyrrole Synthesis: C₅H₅NO₂S (3-aminothiophene-2-carboxylic acid ) + C₆H₁₂O₃ (2,5-dimethoxytetrahydrofuran ) → C₁₁H₉NO₃S (3-(pyrrol-1-yl)thiophene-2-carboxylic acid ) + 2 CH₃OH (methanol )

Reduction: C₁₁H₉NO₃S (3-(pyrrol-1-yl)thiophene-2-carboxylic acid ) + [Reducing Agent] → C₉H₉NOS (This compound ) + Byproducts

The atom economy for the first step would be calculated as: (Molecular Weight of C₁₁H₉NO₃S) / (Molecular Weight of C₅H₅NO₂S + Molecular Weight of C₆H₁₂O₃) * 100

This calculation highlights the generation of methanol as a byproduct, which lowers the atom economy. A more atom-economical approach would be a reaction that proceeds with minimal or no byproducts, such as a direct C-N bond formation via a condensation reaction that releases only water.

Comparative Analysis of Synthetic Yields, Reaction Efficiencies, and Purity Profiles Across Different Methodologies

A direct comparative analysis of different named methodologies for the synthesis of this compound is challenging due to the lack of specific literature. However, a theoretical comparison of potential synthetic strategies can be made based on general principles of organic synthesis.

| Methodology | Plausible Starting Materials | Potential Advantages | Potential Disadvantages | Hypothetical Yield | Hypothetical Purity |

| Paal-Knorr Synthesis | 3-Aminothiophene-2-carboxylic acid, 2,5-Dimethoxytetrahydrofuran | Good regiocontrol, well-established reaction. | Multi-step process, may require protection/deprotection steps, moderate atom economy. | Moderate to Good | Good to Excellent |

| Transition-Metal Catalyzed Cross-Coupling | 3-Halothiophene-2-methanol (or protected form), Pyrrole | Potentially shorter route, high efficiency. | Regioselectivity can be an issue, potential for metal contamination in the product. | Variable | Moderate to Good |

| "Green" Microwave-Assisted Synthesis | 3-Aminothiophene-2-carboxylic acid, 2,5-Dimethoxytetrahydrofuran in water | Reduced reaction times, lower energy consumption, environmentally benign solvent. | May require optimization of reaction conditions, scalability could be a concern. | Moderate to Good | Good to Excellent |

This comparative table illustrates the trade-offs between different potential synthetic approaches. The Paal-Knorr synthesis offers reliability and regiocontrol, while a cross-coupling strategy could be more direct but with potential selectivity issues. A greener, microwave-assisted approach could offer significant environmental benefits but may require more development to optimize. The choice of the most suitable methodology would depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.

Chemical Reactivity and Transformation Pathways of 3 Pyrrol 1 Yl Thiophene 2 Methanol

Reactions Involving the Primary Methanol (B129727) Functional Group

The primary alcohol functionality is a key site for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The primary methanol group of 3-(pyrrol-1-yl)thiophene-2-methanol can be selectively oxidized to yield either the corresponding aldehyde, 3-(pyrrol-1-yl)thiophene-2-carbaldehyde, or the carboxylic acid, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (B109758) are commonly utilized for such transformations of primary alcohols.

To achieve the carboxylic acid, stronger oxidizing agents are necessary. The existence of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has been documented in chemical literature, indicating that this transformation is synthetically accessible. matrix-fine-chemicals.comchemicalbook.com Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂). Given the presence of electron-rich heterocyclic rings, careful selection of the oxidant is crucial to avoid undesired side reactions on the pyrrole (B145914) or thiophene (B33073) moieties.

Table 1: Plausible Reagents for Controlled Oxidation

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| 3-(Pyrrol-1-yl)thiophene-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | |

| 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, or in the case of acyl chlorides, a base like pyridine (B92270) is often used to scavenge the HCl produced.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

The carbon atom bearing the hydroxyl group in this compound is analogous to a benzylic position, rendering it susceptible to nucleophilic substitution reactions, particularly after activation of the hydroxyl group.

For halogenation, the hydroxyl group can be converted into a good leaving group. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivatives. These halogenated intermediates are versatile precursors for further functionalization.

Amination can be achieved by first converting the alcohol to a halide or a sulfonate ester (e.g., tosylate or mesylate) to create a better leaving group. Subsequent reaction with ammonia (B1221849) or a primary or secondary amine would then proceed via an S_N2 mechanism to afford the corresponding amino derivative.

Electrophilic and Nucleophilic Aromatic Substitution on the Heterocyclic Rings

The pyrrole and thiophene rings are both electron-rich aromatic systems and are generally reactive towards electrophilic substitution. The regiochemical outcome of such reactions on the this compound scaffold is influenced by the electronic properties of both rings and the directing effects of the substituents.

In general, electrophilic substitution on thiophene occurs preferentially at the C2 and C5 positions (α-positions) due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) more effectively. eprajournals.com In the case of this compound, the C2 position is already substituted. The pyrrol-1-yl group at C3 is an electron-donating group, which would further activate the thiophene ring towards electrophilic attack. The primary directing influence would be towards the vacant C5 position. The methanol group at C2, being a weak deactivator through its inductive effect, would have a lesser impact on the regioselectivity.

For the pyrrole ring, electrophilic attack also typically occurs at the α-positions (C2' and C5'). However, since the pyrrole nitrogen is attached to the thiophene ring at the N1' position, the pyrrole ring acts as a substituent. The nitrogen lone pair participates in the aromaticity of the pyrrole ring, making it highly activated towards electrophiles. The most likely positions for electrophilic attack on the pyrrole ring would be the C2' and C5' positions.

Nucleophilic aromatic substitution on unsubstituted thiophene and pyrrole rings is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. pharmaguideline.comnih.gov

Halogenation: The halogenation of thiophenes and pyrroles is generally facile. Mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively introduce a halogen atom. For this compound, the most probable site of initial halogenation would be the C5 position of the thiophene ring, being the most activated and sterically accessible α-position. Halogenation could also potentially occur at the C5' position of the highly activated pyrrole ring.

Nitration: The nitration of pyrrole requires very mild conditions, such as nitric acid in acetic anhydride, to prevent polymerization and decomposition. nih.gov Thiophene is more stable and can be nitrated under slightly more vigorous conditions. For the target molecule, nitration would be expected to occur preferentially at the C5 position of the thiophene ring or potentially at the C5' position of the pyrrole ring, depending on the specific nitrating agent and reaction conditions.

Sulfonation: Sulfonation of pyrrole is typically carried out using a pyridine-SO₃ complex to avoid the harsh conditions of fuming sulfuric acid which would cause polymerization. nih.gov Thiophene can be sulfonated with concentrated sulfuric acid. The expected position of sulfonation on this compound would be the C5 position of the thiophene ring.

Acylation: Friedel-Crafts acylation of thiophene proceeds readily, usually at the α-position. eprajournals.com For N-substituted pyrroles, the regioselectivity of acylation can be influenced by the nature of the N-substituent and the Lewis acid used. nih.gov In the case of this compound, acylation would be anticipated to occur at the C5 position of the thiophene ring.

Metal-Mediated and Organocatalytic Transformations of the Compound

The presence of both electron-rich pyrrole and thiophene rings, along with a versatile hydroxymethyl group, makes this compound a suitable substrate for a variety of metal-mediated and organocatalytic transformations. These reactions are pivotal for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct experimental data on this compound in all these named reactions is not extensively documented in publicly available literature, the reactivity of the thiophene and pyrrole moieties allows for informed predictions. For these reactions to occur, the hydroxyl group of the methanol substituent would typically first be converted to a more reactive leaving group, such as a halide or a triflate. Alternatively, the thiophene ring can be halogenated to provide a coupling site.

The Heck reaction , which couples an unsaturated halide with an alkene, could be employed by first converting the alcohol to a halide. researchgate.net The resulting halomethyl-substituted pyrrolylthiophene could then react with various alkenes.

The Sonogashira reaction , involving the coupling of a vinyl or aryl halide with a terminal alkyne, would similarly require prior functionalization of the methanol group or the thiophene ring.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. pharmaguideline.comquimicaorganica.orgunifi.it In the context of this compound, a bromo or iodo group could be introduced onto the thiophene ring, which could then undergo a Suzuki-Miyaura coupling with a variety of boronic acids or esters. quimicaorganica.orgnih.govrsc.org The reaction typically proceeds in the presence of a palladium catalyst and a base. pharmaguideline.comunifi.it The synthesis of various pyrrolyl and thiophenyl derivatives has been successfully achieved using this methodology. quimicaorganica.orgnih.gov

The Stille reaction utilizes an organotin reagent to couple with an organic halide. nih.gov Similar to the other cross-coupling reactions, this would necessitate the conversion of either the methanol group or a position on the thiophene ring to a halide. The Stille reaction is known for its tolerance of a wide range of functional groups. nih.gov

A summary of potential palladium-catalyzed cross-coupling reactions involving a functionalized derivative of this compound is presented below:

| Reaction | Coupling Partner 1 (from title compound) | Coupling Partner 2 | Catalyst System (Typical) |

| Heck | 3-(Pyrrol-1-yl)thiophen-2-ylmethyl halide | Alkene | Pd(OAc)₂, PPh₃, Base |

| Sonogashira | 3-(Pyrrol-1-yl)thiophen-2-ylmethyl halide | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base |

| Suzuki-Miyaura | Bromo-3-(pyrrol-1-yl)thiophene-2-methanol | Boronic Acid/Ester | Pd(PPh₃)₄, Base |

| Stille | Bromo-3-(pyrrol-1-yl)thiophene-2-methanol | Organostannane | Pd(PPh₃)₄ |

Other Transition Metal Catalysis (e.g., Copper, Nickel, Iron) for Carbon-Heteroatom Bond Formation

Beyond palladium, other transition metals such as copper, nickel, and iron are effective catalysts for forming carbon-heteroatom bonds.

Copper-catalyzed reactions are particularly relevant for the formation of C-N, C-O, and C-S bonds. For instance, the hydroxymethyl group of this compound could potentially undergo copper-catalyzed coupling with amines, phenols, or thiols.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium catalysis, especially for the formation of C-S bonds from aryl halides and thiols. rsc.org Given the presence of the sulfur atom in the thiophene ring, nickel catalysis could be explored for transformations involving this moiety. Nickel catalysts are also employed in the polymerization of thiophene derivatives. nih.gov

Iron-catalyzed reactions are gaining prominence due to iron's low cost and low toxicity. researchgate.net Iron catalysts have been successfully used for the synthesis of pyrrole derivatives and for C-H/C-H coupling of thiophenes. unifi.itresearchgate.net This suggests that iron catalysis could be a viable and sustainable approach for the functionalization of this compound.

Cycloaddition and Rearrangement Reactions (If relevant to its structural framework)

The pyrrole and thiophene rings within this compound can participate in cycloaddition reactions, although their aromaticity generally makes them less reactive than non-aromatic dienes. The reactivity in these reactions is often influenced by the substituents on the rings. researchtrends.net

Thiophenes can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) under specific conditions, such as at high temperatures or with highly reactive dienophiles. researchtrends.net The oxidation of the thiophene sulfur to a sulfoxide (B87167) can enhance its reactivity as a diene. researchtrends.net In some cases, thiophenes substituted with electron-withdrawing groups can act as dienophiles. researchgate.net Pyrrole rings can also participate in Diels-Alder reactions, particularly when the nitrogen is substituted with an electron-withdrawing group. d-nb.infoyoutube.com

Rearrangement reactions of pyrrolyl sulfides and sulfones have been reported, indicating the potential for skeletal transformations of derivatives of this compound under certain conditions. acs.org

Polymerization Reactions and Oligomerization Studies Involving the Thiophene and Pyrrole Moieties (If applicable as a monomer)

The bifunctional nature of this compound, possessing two distinct heterocyclic units, makes it an interesting candidate as a monomer for the synthesis of conducting polymers and oligomers. Both polypyrroles and polythiophenes are well-known classes of conducting polymers with applications in electronics and optoelectronics. acs.orgrsc.org

The polymerization of thiophene and pyrrole monomers can be achieved through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions. acs.orgrsc.orgnih.govgoogle.com For instance, copolymers of pyrrole and thiophene derivatives have been prepared electrochemically. nih.gov Nickel and palladium catalysts are commonly used in the synthesis of regioregular polythiophenes. nih.govrsc.org

Oligomers containing both thiophene and pyrrole units have been synthesized and their electronic and structural properties investigated. nih.gov These mixed oligomers often exhibit properties that are a blend of their parent homopolymers, allowing for the fine-tuning of their electronic characteristics. nih.gov The hydroxymethyl group on this compound could serve as a handle for further functionalization of the resulting polymers or oligomers.

A table summarizing the potential polymerization behavior is provided below:

| Polymerization Type | Monomer (derived from) | Potential Catalyst/Initiator | Resulting Material |

| Electrochemical Polymerization | This compound | Applied Potential | Poly(this compound) |

| Oxidative Chemical Polymerization | This compound | FeCl₃, etc. | Poly(this compound) |

| Cross-Coupling Polymerization | Dihalogenated derivative | Ni or Pd catalysts | Regioregular Polymer |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Pyrrol 1 Yl Thiophene 2 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Dynamic Studies

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure, connectivity, and dynamic processes of 3-(pyrrol-1-yl)thiophene-2-methanol in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

A suite of multi-dimensional NMR experiments is essential to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals and to map out the covalent framework and through-space interactions.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, it would confirm the connectivity between the protons on the thiophene (B33073) ring and the protons on the pyrrole (B145914) ring, as well as the coupling between the methylene (B1212753) protons of the methanol (B129727) group and the adjacent thiophene proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is crucial for establishing the connectivity between quaternary carbons and protons, and for linking the pyrrole and thiophene rings across the C-N bond. For instance, correlations would be expected between the thiophene protons and the pyrrole carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's preferred conformation and stereochemistry. For this molecule, NOESY would be critical in determining the relative orientation of the pyrrole and thiophene rings, for example, by observing through-space interactions between a proton on the pyrrole ring and a proton on the thiophene ring.

The following table outlines the expected NMR assignments for this compound, based on data from structurally similar compounds. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Thiophene H-4 | ~7.0-7.2 | ~125-128 | C-2, C-3, C-5 |

| Thiophene H-5 | ~7.3-7.5 | ~127-130 | C-3, C-4 |

| Pyrrole H-2', H-5' | ~6.8-7.0 | ~120-123 | C-3', C-4', Thiophene C-3 |

| Pyrrole H-3', H-4' | ~6.2-6.4 | ~110-112 | C-2', C-5' |

| Methylene (-CH₂OH) | ~4.5-4.8 | ~58-62 | C-2, C-3, -OH |

Dynamic NMR Spectroscopy for Rotational Barriers, Isomerism, and Molecular Motion

The connection between the thiophene and pyrrole rings is a single C-N bond, around which rotation can occur. The energy barrier to this rotation determines the conformational dynamics of the molecule. Dynamic NMR (DNMR) spectroscopy, through variable-temperature (VT) experiments, is the ideal tool to quantify this barrier. nih.gov

At low temperatures, if the rotational barrier is high enough on the NMR timescale, separate signals may be observed for protons that are chemically equivalent at room temperature. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nih.gov The energy barrier for this process can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. nih.govresearchgate.net For molecules with similar N-aryl bonds, these rotational barriers can range from 10 to over 15 kcal/mol. researchgate.netresearchgate.net Studying this dynamic behavior in this compound would provide fundamental data on its conformational flexibility.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and details of the crystal packing. While direct crystallographic data for the title compound is not available, analysis of the closely related compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone offers significant transferable insights. nih.govresearchgate.net

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly in the Crystalline State

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···O or O-H···N hydrogen bonds, creating chains, ribbons, or more complex three-dimensional networks.

Conformational Analysis and Torsional Angles in the Solid State

X-ray diffraction precisely measures the conformation adopted by the molecule in the crystal lattice. A key parameter is the torsional (dihedral) angle between the planes of the pyrrole and thiophene rings. In the propanone analogue, the molecule is described as essentially planar, with the pyrrole ring being rotated out of the plane of the thiophene and ketone groups by only 4.32°. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the two heterocyclic rings. The solid-state conformation of this compound is expected to be similar, though the steric and electronic influence of the -CH₂OH group compared to the ketone group may cause slight variations in the observed torsional angles.

Interactive Table: Crystallographic Data for the Structurally Similar Compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₉NOS | Provides elemental composition | nih.govresearchgate.net |

| Crystal System | Monoclinic | Describes the basic crystal shape | researchgate.net |

| H-Bond Distance (N-H···O) | 2.889 (3) Å | Confirms strong intermolecular hydrogen bonding | nih.govresearchgate.net |

| Dihedral Angle (Pyrrole/Thiophene) | 4.32 (10)° | Indicates a near-planar conformation | nih.gov |

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which confirms the molecular formula (C₉H₉NOS). oakwoodchemical.com Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. For this compound, ionization would likely produce a molecular ion [M]⁺• at m/z 179.04.

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical: [M - •OH]⁺ leading to a fragment at m/z 162.

Loss of water: [M - H₂O]⁺• leading to a fragment at m/z 161.

Loss of the hydroxymethyl group: [M - •CH₂OH]⁺ leading to a fragment at m/z 148.

Cleavage of the C-N bond: This could lead to fragments corresponding to the pyrrolyl cation (m/z 66) or the thiophene-2-methanol cation (m/z 113).

Isotopic abundance analysis is also a powerful confirmatory tool. The presence of sulfur, with its characteristic isotopic signature (³²S ≈ 95.0%, ³³S ≈ 0.75%, ³⁴S ≈ 4.2%), would produce an [M+2]⁺• peak with an abundance of approximately 4.2% relative to the [M]⁺• peak, providing definitive evidence for the presence of a single sulfur atom in the molecule.

Interactive Table: Predicted Mass Spectrometry Fragmentation for C₉H₉NOS

| Ion | Proposed Structure / Loss | Predicted m/z (monoisotopic) |

|---|---|---|

| [M]⁺• | Molecular Ion | 179.04 |

| [M - •OH]⁺ | Loss of hydroxyl radical | 162.04 |

| [M - H₂O]⁺• | Loss of water | 161.03 |

| [M - •CH₂OH]⁺ | Loss of hydroxymethyl group | 148.03 |

| [C₄H₄N]⁺ | Pyrrolyl cation | 66.03 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the successful synthesis of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, the expected molecular formula is C₉H₉NOS. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would be expected to yield a mass that is extremely close to this theoretical value, thereby confirming the elemental formula and distinguishing it from other potential isomers or byproducts.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₉NOS |

| Theoretical Monoisotopic Mass | 179.0405 Da |

| Ion Adduct (e.g., [M+H]⁺) | 180.0483 Da |

| Typical Mass Accuracy | < 5 ppm |

Note: The data in this table is illustrative and represents the expected theoretical values for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) would provide significant insight into the connectivity of the pyrrole, thiophene, and methanol groups within the molecule. In an MS/MS experiment, the molecular ion (or a protonated adduct) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Key expected fragmentation pathways for this compound would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a stable pyrrolyl-thiophene cation.

Cleavage of the bond between the pyrrole and thiophene rings: This would generate fragment ions corresponding to the individual heterocyclic rings.

Ring-opening mechanisms: While more complex, these can also occur, providing further structural detail.

Analysis of these fragmentation patterns allows for the confirmation of the substitution pattern on the thiophene ring and the nature of the linkage to the pyrrole.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Probing Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including both FTIR and Raman techniques, is crucial for identifying the functional groups present in this compound. Each technique provides complementary information about the vibrational modes of the molecule.

FTIR Spectroscopy:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the methanol moiety.

C-H Stretches: Aromatic C-H stretching vibrations from both the pyrrole and thiophene rings would appear around 3100-3000 cm⁻¹.

C-N and C-S Stretches: These vibrations, integral to the heterocyclic rings, would be found in the fingerprint region (below 1500 cm⁻¹).

C-O Stretch: The stretching vibration of the carbon-oxygen bond in the primary alcohol would be observed in the 1050-1150 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | FTIR |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| C=C Stretch (Ring) | 1500-1600 | FTIR, Raman |

| C-N Stretch (Ring) | 1300-1400 | FTIR |

| C-O Stretch (Primary Alcohol) | 1050-1150 | FTIR |

| C-S Stretch (Ring) | 600-800 | FTIR, Raman |

Note: This table presents expected frequency ranges based on characteristic group frequencies.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Investigation of Electronic Transitions and Luminescence Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The combination of the pyrrole and thiophene rings creates an extended conjugated system, which is expected to absorb in the UV region. Computational studies on related thiophene-pyrrole oligomers suggest that the electronic properties are influenced by the planarity of the molecule and the nature of the substituents. acs.org The S₀ → S₁ transition is often the most significant. acs.org The presence of the hydroxymethyl group may have a minor solvatochromic effect.

Fluorescence spectroscopy would be employed to investigate the molecule's potential luminescent properties. Many conjugated heterocyclic systems exhibit fluorescence, and the emission wavelength and quantum yield would be important parameters to characterize. The fluorescence properties would likely be sensitive to solvent polarity and molecular aggregation.

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration Assignment

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are only applicable to chiral molecules. The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a substituent or through the formation of chiral complexes, then CD and ORD would be essential for:

Determining Enantiomeric Purity: Assessing the enantiomeric excess of a chiral synthesis.

Assigning Absolute Configuration: Correlating the experimental CD spectrum with theoretical calculations to determine the absolute stereochemistry of the molecule.

In the absence of any chiral elements, this compound would not exhibit a CD or ORD spectrum.

Computational and Theoretical Investigations of 3 Pyrrol 1 Yl Thiophene 2 Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic behavior of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

DFT calculations are instrumental in elucidating the electronic structure of 3-(pyrrol-1-yl)thiophene-2-methanol. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), it is possible to model the molecule's ground state geometry and electronic properties with a high degree of accuracy. nih.gov The resulting molecular orbital (MO) diagram reveals the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) and thiophene (B33073) rings, while the LUMO may have significant contributions from the thiophene ring and the methanol (B129727) substituent.

The electron density distribution, another key output of DFT calculations, illustrates the probability of finding an electron at any given point around the molecule. In this compound, regions of high electron density are anticipated around the nitrogen and sulfur heteroatoms and the oxygen of the methanol group, reflecting their high electronegativity.

The molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for identifying electrophilic and nucleophilic sites within a molecule. For the title compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them potential sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of this compound are critical in predicting its chemical behavior. nih.gov A smaller HOMO-LUMO energy gap is generally associated with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The analysis of the FMOs for this compound would indicate that the pyrrole and thiophene rings are the primary sites for electrophilic substitution, a common reaction for such aromatic systems. The specific positions of attack would be guided by the regions of highest electron density in the HOMO. Conversely, the LUMO's distribution would highlight potential sites for nucleophilic attack. The methanol group can also participate in reactions, with the oxygen atom acting as a nucleophile or the hydroxyl proton being acidic.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them.

By systematically varying the dihedral angles that define the orientation of the pyrrole ring relative to the thiophene ring and the rotation of the methanol group, a potential energy surface (PES) can be generated. This surface reveals the stable conformations of the molecule, which correspond to energy minima. The conformation with the lowest energy is termed the global minimum, while other stable arrangements are local minima. The energy maxima on the paths connecting these minima are the transition states, which represent the energy barriers to conformational change. For this compound, the global minimum is likely to be a non-planar structure to alleviate steric hindrance between the two rings.

A more focused approach involves calculating the torsional energy profiles for specific rotations. The rotation around the C-N bond connecting the thiophene and pyrrole rings is of particular interest. The energy profile for this rotation would likely show two minima corresponding to a syn-like and an anti-like arrangement of the heteroatoms, with a significant energy barrier to interconversion.

Similarly, the orientation of the methanol group relative to the thiophene ring is defined by the C-C-O-H dihedral angle. The torsional energy profile for this rotation would reveal the most stable orientations of the hydroxyl group, which are likely influenced by intramolecular hydrogen bonding possibilities with the sulfur atom of the thiophene ring or the pi-system of the rings.

Table 2: Predicted Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (Pyrrole-Thiophene) | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.0 |

| Local Minimum | ~135° | 1.2 |

| Transition State | 90° | 3.5 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies)

Computational methods can predict various spectroscopic parameters, providing valuable data for the characterization of new compounds and for interpreting experimental spectra.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict strong UV-Vis absorption bands corresponding to π-π* transitions within the conjugated pyrrole-thiophene system. The calculated maximum absorption wavelength (λmax) is expected to be in the UV region, consistent with the electronic structure of similar aromatic compounds. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable for assigning experimental signals and confirming the structure of the synthesized molecule.

Finally, the calculation of vibrational frequencies using DFT allows for the prediction of the Infrared (IR) spectrum. The computed IR spectrum would show characteristic peaks corresponding to the vibrational modes of the molecule, such as the O-H stretch of the methanol group, the C-H stretches of the aromatic rings, and the C-N and C-S stretching vibrations.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | ~280 nm |

| ¹H NMR | Chemical Shift (OH) | ~4.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | ~60 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

Molecular Dynamics Simulations for Solvation Effects, Intermolecular Interactions, and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into how the molecule interacts with its environment, particularly in a solvent, which is crucial for understanding its potential applications in biological systems or as a reactant in solution-phase synthesis.

Solvation Effects: The solubility and conformational stability of this compound are significantly influenced by the surrounding solvent molecules. The choice of solvent can impact the molecule's electronic properties and reactivity. tsijournals.com In polar solvents like methanol or water, the hydroxyl group of the methanol substituent is expected to form hydrogen bonds with solvent molecules. epa.gov The pyrrole and thiophene rings, while less polar, can engage in dipole-dipole and van der Waals interactions. ksu.edu.sa MD simulations can quantify these interactions by calculating the radial distribution functions between specific atoms of the solute and solvent molecules.

Intermolecular Interactions: Beyond solvation, this compound can form intermolecular interactions with other solute molecules or biological macromolecules. The nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor, while the N-H group in pyrrole can be a hydrogen bond donor, although the hydrogen is part of the aromatic system. ksu.edu.sa The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also participate in non-covalent interactions. nih.gov The aromatic nature of both the pyrrole and thiophene rings allows for π-π stacking interactions, which are crucial for the binding of molecules to biological targets like enzymes or DNA.

Table 1: Simulated Interaction Energies of this compound with Different Solvents

| Solvent | Predominant Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding, Dipole-Dipole | -10 to -15 |

| Methanol | Hydrogen Bonding, Dipole-Dipole | -8 to -12 |

| Dimethyl Sulfoxide (B87167) (DMSO) | Dipole-Dipole, van der Waals | -5 to -8 |

| Chloroform | Dipole-Dipole, van der Waals | -3 to -6 |

| n-Hexane | van der Waals (Dispersion) | -1 to -3 |

Note: These are estimated values based on the functional groups present and typical interaction energies found in computational studies of similar heterocyclic compounds. Actual values would require specific MD simulations.

Elucidation of Reaction Mechanisms Through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the reaction mechanisms of this compound is essential for its synthesis and for predicting its metabolic fate in a biological system. Computational methods, particularly the calculation of transition states and the analysis of the intrinsic reaction coordinate (IRC), provide a detailed picture of how chemical reactions proceed at the atomic level. iastate.edurowansci.com

Transition State Calculations: A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. iastate.edu By using quantum mechanical calculations, the geometry and energy of the transition state for a specific reaction of this compound can be determined. For instance, in an oxidation reaction of the methanol group to an aldehyde, the transition state would involve the interaction of the alcohol with an oxidizing agent. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been identified, an IRC calculation can be performed to map out the entire reaction pathway. rowansci.comq-chem.com The IRC is the minimum energy path that connects the transition state to the reactants and products on the potential energy surface. iastate.edu This analysis confirms that the calculated transition state indeed connects the desired reactants and products and reveals the sequence of bond-breaking and bond-forming events that occur during the reaction. For example, in an electrophilic substitution reaction on the thiophene or pyrrole ring, the IRC would show the approach of the electrophile, the formation of the sigma complex intermediate, and the subsequent departure of a proton to restore aromaticity. pearson.com Theoretical studies on the pyrolysis of thiophene have demonstrated the utility of IRC analysis in verifying reaction pathways and identifying key intermediates. acs.org

Table 2: Hypothetical Reaction Steps for the Oxidation of this compound to its Aldehyde Derivative

| Reaction Step | Description | Key Structural Changes |

| 1. Reactant Complex Formation | The alcohol and an oxidizing agent approach each other. | Intermolecular distance decreases. |

| 2. Transition State | The critical point of the reaction with the highest energy. | Partial C-H and O-H bond breaking, partial C=O bond formation. |

| 3. Product Complex Formation | The newly formed aldehyde and the reduced oxidizing agent are in close proximity. | C=O bond is fully formed. |

| 4. Product Separation | The aldehyde and the byproducts move apart. | Intermolecular distance increases. |

Quantitative Structure-Property Relationship (QSPR) Modeling Principles for Derivative Design (General theoretical approach, not specific properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.net This approach is invaluable for the rational design of new derivatives of this compound with desired characteristics, without the need to synthesize and test each compound individually. acs.orgnih.gov

The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. By quantifying the structural features of a series of related compounds and correlating them with their experimentally measured properties, a predictive model can be developed. researchgate.net

The general workflow for developing a QSPR model for derivatives of this compound would involve the following steps:

Data Set Collection: A series of derivatives of this compound would be synthesized, and a specific property of interest (e.g., solubility, melting point, or a biological activity) would be measured for each compound.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Derived from quantum mechanical calculations, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.net

Physicochemical descriptors: Such as logP (a measure of lipophilicity) and molar refractivity.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that links the calculated descriptors to the measured property. asianpubs.orgnih.gov

Model Validation: The predictive power of the developed QSPR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

Once a validated QSPR model is established, it can be used to predict the properties of new, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to possess the desired properties, thereby saving time and resources in the drug discovery or materials development process. researchgate.net

Table 3: Classes of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and branching. |

| Geometrical | Molecular surface area, molecular volume, ovality | 3D aspects of the molecule's structure. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, polarizability, and transport characteristics. |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic composition of the molecule. |

Derivatization Strategies and Structure Property Relationship Spr Studies of 3 Pyrrol 1 Yl Thiophene 2 Methanol Analogues

Systematic Modification of the Methanol (B129727) Functionality (e.g., Esterification, Etherification, Amine Formation, Halide Replacement)

The primary alcohol of 3-(pyrrol-1-yl)thiophene-2-methanol is a versatile handle for introducing a wide array of functional groups.

Esterification: The methanol functionality can readily undergo esterification with carboxylic acids under acidic catalysis, a process known as Fischer esterification. youtube.comfossee.in This reaction introduces an ester linkage, and the properties of the resulting molecule can be tuned by varying the R-group of the carboxylic acid. The general mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water. youtube.com

Etherification: Ethers can be formed via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then undergoes an S_N2 reaction with an alkyl halide to yield the corresponding ether.

Amine Formation: The conversion of the alcohol to an amine is a multi-step process. The alcohol can first be oxidized to an aldehyde. The resulting aldehyde can then undergo reductive amination with an amine and a reducing agent. Alternatively, oxidation to the carboxylic acid, followed by conversion to an amide and subsequent reduction, also yields amines. The formation of amide-containing thiophenes is a documented synthetic route. mdpi.com

Halide Replacement: The hydroxyl group can be replaced with a halogen to create a more reactive intermediate for subsequent cross-coupling reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively.

Functionalization of the Pyrrole (B145914) Ring (N-substitution, C-substitution at various positions)

The pyrrole ring is electron-rich and susceptible to various modifications. imperial.ac.uk

N-substitution: The nitrogen atom of the pyrrole ring is already substituted with the thiophene (B33073) moiety. However, in related systems, the N-H of an unsubstituted pyrrole can be deprotonated with a base and reacted with various electrophiles, such as alkyl or acyl halides, to install substituents.

C-substitution: The carbon atoms of the pyrrole ring are electron-rich, making them reactive towards electrophilic aromatic substitution. imperial.ac.ukyoutube.com For the 1-substituted pyrrole ring in the title compound, the C2 and C5 positions are the most activated and sterically accessible for reactions like halogenation, nitration, or Friedel-Crafts acylation.

Functionalization of the Thiophene Ring (Substitution at C4 and C5 positions)

The thiophene ring offers additional sites for modification, primarily at the C5 position.

Substitution at C5: The C5 position is the most reactive site on the thiophene ring for electrophilic substitution due to the directing effects of the sulfur atom. pharmaguideline.com This position is a prime target for introducing functional groups to extend the π-system or to provide a linking point for polymerization.

Substitution at C4: The C4 position is less reactive towards electrophiles. Functionalization at this site typically requires synthesis from a pre-functionalized thiophene precursor or the use of more advanced techniques like directed ortho-metalation, should a suitable directing group be installed nearby.

Cross-Coupling Reactions: A common strategy for functionalizing the thiophene ring involves initial halogenation (e.g., bromination at C5), followed by metal-catalyzed cross-coupling reactions like Stille or Suzuki couplings. mdpi.com This allows for the introduction of a wide variety of aryl or alkyl groups.

Synthesis of Dimeric, Oligomeric, and Polymeric Derivatives and Investigation of Their Linking Architectures

The monomeric unit can be used as a building block for larger, conjugated systems such as dimers, oligomers, and polymers. These materials are of significant interest for applications in organic electronics.

Polymerization Methods: Both chemical and electrochemical methods can be employed to synthesize polymers from pyrrole and thiophene monomers.

Chemical Polymerization: Oxidative polymerization using agents like iron(III) chloride (FeCl₃) can produce copolymers of thiophene and pyrrole. researchgate.net Furthermore, cross-coupling reactions such as Stille (using organotin reagents) and Suzuki (using boronic acids) are powerful methods for creating well-defined oligomers and polymers from halogenated monomers. mdpi.com

Electrochemical Polymerization: Applying an oxidative potential to a solution containing the monomer allows for the growth of a polymer film directly onto an electrode surface. bohrium.commetu.edu.tr This method allows the properties of the resulting copolymer film, such as the ratio of pyrrole to thiophene, to be controlled by adjusting the polymerization potential. bohrium.com

Linking Architectures: The most common linking architecture in polythiophenes is a head-to-tail arrangement, which promotes planarity and enhances charge transport. wikipedia.org For more complex structures, Donor-Acceptor (D-A) architectures can be designed. For instance, a D-A-D oligomer was synthesized by coupling a benzo[1,2-b:4,5-b′]dithiophene (donor) with dibenzothiophene-S,S-dioxide (acceptor) units. mdpi.com

Table 1: Polymerization Strategies for Pyrrole-Thiophene Derivatives

| Polymerization Method | Description | Resulting Architecture | Typical Reagents/Conditions | Reference |

|---|---|---|---|---|

| Electrochemical Polymerization | Oxidative polymerization of monomers onto an electrode surface. | Copolymer film (e.g., P(Th-co-Py)) | Monomer, supporting electrolyte (e.g., TBAFB), applied potential. | bohrium.comresearchgate.net |

| Chemical Oxidative Polymerization | Polymerization in solution using a chemical oxidant. | Copolymer colloids or powder. | Monomer, Oxidant (e.g., FeCl₃), solvent. | researchgate.net |

| Stille Cross-Coupling | Palladium-catalyzed coupling of a halogenated monomer with an organotin-functionalized monomer. | Well-defined oligomers and polymers (e.g., D-A-D oligomers). | Pd(PPh₃)₄ catalyst, halogenated monomer, stannylated monomer. | mdpi.com |

| Suzuki Cross-Coupling | Palladium-catalyzed coupling of a halogenated monomer with a boronic acid/ester functionalized monomer. | Well-defined oligomers and polymers. | Palladium catalyst (e.g., Pd(OAc)₂), base, boronic acid monomer. | wikipedia.org |

Influence of Structural Modifications on General Electronic and Optical Properties (e.g., π-conjugation length, charge transfer characteristics)

Structural changes directly impact the electronic and optical properties by altering the π-conjugated system.

π-Conjugation Length: The extent of π-conjugation is a dominant factor in determining the electronic properties. Increasing the conjugation length, typically through polymerization or the addition of other aromatic units, leads to a smaller HOMO-LUMO energy gap. wikipedia.org This is experimentally observed as a bathochromic (red) shift in the UV-Vis absorption spectrum. For example, copolymers of star-shaped thiophene-functionalized monomers exhibit optical band gaps (E_g) that can be tuned by the choice of comonomer, with a P(TriaTh-co-Th) copolymer showing an E_g of 1.97 eV. researchgate.net

Charge Transfer Characteristics: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings creates molecules with charge transfer capabilities. Copolymers composed of donor and acceptor units can exhibit intramolecular charge transfer (ICT), which further lowers the band gap. Fusing the rings within a polymer backbone enhances planarity and intermolecular interactions, which can significantly improve charge carrier mobility in devices like field-effect transistors. chalmers.se The optical properties and color of these materials can be switched by applying an electrical potential, a property known as electrochromism. researchgate.net

Table 2: Effect of Structural Modification on Electronic and Optical Properties

| Structural Modification | Effect on Structure | Impact on Electronic/Optical Properties | Reference |

|---|---|---|---|

| Polymerization | Increases π-conjugation length. | Decreases HOMO-LUMO gap, red-shifts absorption spectrum. | wikipedia.org |

| Introduction of EDG/EWG | Creates Donor-Acceptor (D-A) character. | Induces intramolecular charge transfer (ICT), tunes redox potentials. | wikipedia.orgchalmers.se |

| Ring Fusion | Increases backbone planarity and intermolecular packing. | Improves charge carrier mobility. | chalmers.se |

| Copolymerization | Alters the ratio of different monomer units in the polymer chain. | Gradually tunes electrochemical and optical properties between those of the respective homopolymers. | bohrium.com |

Rational Design Principles for Modulating Chemical Properties (e.g., acidity, basicity, chelation ability, redox potentials)

Rational design allows for the tailoring of chemical properties for specific applications.

Acidity and Basicity: The inherent chemical properties can be fundamentally altered. Oxidation of the methanol functionality to a carboxylic acid would introduce an acidic site, while conversion to an amine would introduce a basic site. These modifications are crucial for creating pH-responsive materials or for facilitating specific intermolecular interactions.

Chelation Ability: The introduction of specific functional groups can impart metal-chelating properties. By incorporating moieties with appropriately positioned heteroatoms (N, S, O), the scaffold can act as a ligand for various metal ions. Functionalized polythiophenes have been designed with pendant groups to specifically detect metal ions. wikipedia.org The adsorption of metal ions onto thiophene-pyrrole copolymers can occur via chelation with the nitrogen and sulfur atoms. researchgate.net